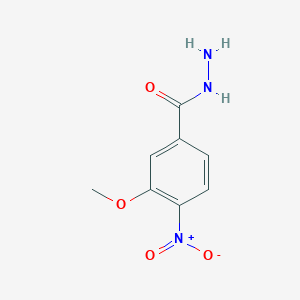

3-Methoxy-4-nitrobenzohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

648917-81-1 |

|---|---|

Molecular Formula |

C8H9N3O4 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

3-methoxy-4-nitrobenzohydrazide |

InChI |

InChI=1S/C8H9N3O4/c1-15-7-4-5(8(12)10-9)2-3-6(7)11(13)14/h2-4H,9H2,1H3,(H,10,12) |

InChI Key |

HVLNHDUKONAVKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Preparative Routes to 3-Methoxy-4-nitrobenzohydrazide

The primary synthetic pathway to this compound typically originates from 3-methoxy-4-nitrobenzoic acid. The conversion involves the formation of an intermediate, usually an ester, which is then reacted with hydrazine.

The most prevalent method for synthesizing this compound involves a two-step process starting from 3-methoxy-4-nitrobenzoic acid. The initial step is the esterification of the carboxylic acid to form a methyl or ethyl ester. This is commonly achieved by refluxing the acid in an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid.

Following the formation of the ester, the second step is the hydrazinolysis of the ester. This reaction involves treating the ester with hydrazine hydrate, typically in an alcoholic solvent. The nucleophilic acyl substitution reaction proceeds with the displacement of the alkoxy group by the hydrazine moiety to yield the desired this compound. This method is a standard and effective way to prepare aromatic hydrazides. researchgate.netresearchgate.net

Alternatively, direct conversion of the carboxylic acid to the hydrazide can be explored, though it often requires the use of coupling agents to activate the carboxylic acid.

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters for both the esterification and hydrazinolysis steps. Key variables include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants.

For the esterification step, maximizing the yield of the intermediate ester is crucial. The following table illustrates the effect of different catalysts and reaction times on the yield of methyl 3-methoxy-4-nitrobenzoate.

Table 1: Optimization of Esterification of 3-Methoxy-4-nitrobenzoic Acid

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Methanol | 65 | 6 | 85 |

| H₂SO₄ | Methanol | 65 | 12 | 92 |

| HCl | Methanol | 65 | 12 | 88 |

| Thionyl Chloride | Methanol | 25 | 4 | 95 |

In the subsequent hydrazinolysis step, the molar ratio of the ester to hydrazine hydrate and the reaction time are critical parameters that influence the yield of the final product. An excess of hydrazine hydrate is generally used to drive the reaction to completion.

Table 2: Optimization of Hydrazinolysis of Methyl 3-Methoxy-4-nitrobenzoate

| Molar Ratio (Ester:Hydrazine Hydrate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1:1.2 | Ethanol | 80 | 4 | 75 |

| 1:2 | Ethanol | 80 | 8 | 88 |

| 1:3 | Ethanol | 80 | 8 | 90 |

| 1:2 | Methanol | 65 | 10 | 85 |

Derivatization Strategies for this compound

The chemical structure of this compound, featuring a reactive hydrazide functional group, allows for a variety of derivatization reactions. These modifications are instrumental in creating a library of related compounds with potentially diverse chemical and biological properties.

A prominent derivatization strategy for this compound is its condensation with various aldehydes and ketones to form Schiff bases, also known as hydrazones. pensoft.net This reaction typically proceeds by heating the hydrazide with the carbonyl compound in a suitable solvent, often with an acid catalyst. The resulting Schiff bases are characterized by the presence of an azomethine (-C=N-) group.

The formation of Schiff bases from this compound is a reversible reaction that reaches equilibrium. The rate of the reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. Kinetic studies can be performed by monitoring the disappearance of reactants or the appearance of the product over time, often using spectroscopic methods. The rate law for the reaction is typically second-order, being first-order with respect to both the hydrazide and the carbonyl compound.

The position of the equilibrium can be shifted towards the product side by removing water, a byproduct of the condensation, from the reaction mixture. This can be achieved through azeotropic distillation or the use of a dehydrating agent.

Table 3: Illustrative Rate Constants for Schiff Base Formation with Benzaldehyde

| Temperature (°C) | Catalyst | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| 25 | None | 1.2 x 10⁻⁴ |

| 25 | Acetic Acid | 5.8 x 10⁻³ |

| 50 | Acetic Acid | 2.1 x 10⁻² |

| 75 | Acetic Acid | 7.5 x 10⁻² |

The rate and equilibrium of Schiff base formation are significantly affected by the electronic nature of the substituents on the reacting aldehyde or ketone. Electron-withdrawing groups on the aromatic ring of an aldehyde generally increase the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the hydrazide and increasing the reaction rate. Conversely, electron-donating groups tend to decrease the reaction rate.

The following table provides a qualitative illustration of the effect of different substituents on the relative rate of Schiff base formation with this compound.

Table 4: Relative Rates of Schiff Base Formation with Substituted Benzaldehydes

| Substituent on Benzaldehyde | Electronic Effect | Relative Rate |

|---|---|---|

| -NO₂ (para) | Electron-withdrawing | Fastest |

| -Cl (para) | Electron-withdrawing | Faster |

| -H | Neutral | Reference |

| -CH₃ (para) | Electron-donating | Slower |

| -OCH₃ (para) | Electron-donating | Slowest |

Formation of Metal Complexes and Coordination Compounds

The hydrazide group (-CONHNH₂) in this compound is a versatile coordinating unit, making the molecule a prime candidate for the construction of metal complexes and coordination polymers. The presence of the methoxy (B1213986) and nitro substituents further influences its electronic properties and steric profile as a ligand.

As a ligand, this compound possesses multiple potential donor sites, including the carbonyl oxygen, the terminal amino nitrogen, and potentially the oxygen atoms of the nitro group. This allows for several coordination modes, which are critical in designing the architecture of the final metal complex. The hydrazide moiety can act as a neutral molecule or, upon deprotonation, as an anionic ligand.

Commonly anticipated coordination modes, based on the behavior of analogous benzohydrazide (B10538) ligands, include:

Monodentate Coordination: The ligand can bind to a metal center through either the carbonyl oxygen or the terminal -NH₂ nitrogen.

Bidentate Chelation: The most common mode for hydrazides involves the formation of a stable five-membered ring by coordinating to a metal ion through both the carbonyl oxygen and the amino nitrogen. This chelation is a key factor in the stability of the resulting complexes.

The electronic nature of the aromatic ring, influenced by the electron-donating methoxy group and the strongly electron-withdrawing nitro group, can subtly alter the electron density on the hydrazide's donor atoms, thereby tuning the strength and nature of the metal-ligand bonds.

| Functional Group | Potential Donor Atom(s) | Common Coordination Mode | Role in Complex Formation |

|---|---|---|---|

| Hydrazide (-CONHNH₂) | Carbonyl Oxygen (O), Amino Nitrogen (N) | Bidentate (O, N chelation) | Primary binding site, forms stable chelate rings |

| Hydrazide (-CONHNH₂) | Carbonyl Oxygen (O) | Monodentate | Acts as a bridging ligand between two metal centers |

| Nitro (-NO₂) | Oxygen (O) | Monodentate or Bridging | Secondary binding site, can extend dimensionality |

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgrsc.org The geometry and functionality of the linker molecule are paramount in determining the topology and properties of the resulting framework. rsc.org

While specific MOFs built from this compound are not extensively documented, its structure suggests significant potential as a linker. By acting as a bridge between metal centers, it can facilitate the formation of extended 1D, 2D, or 3D networks. mdpi.com The directionality of its coordinating groups and the rigidity of the benzene (B151609) ring are advantageous for creating predictable and porous structures. The nitro and methoxy groups lining the potential pores can impart specific chemical functionalities, such as selective gas adsorption or catalytic activity. rsc.orgresearchgate.net The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. researchgate.net

Chemical Modifications via Oxidation, Reduction, and Substitution Reactions

The reactivity of this compound is dominated by its three functional groups, each offering a pathway for chemical modification.

Oxidation: The hydrazide and methoxy groups are generally stable to mild oxidizing agents. However, under harsh oxidative conditions, degradation of the organic molecule is likely. The primary site for oxidation would be the hydrazide moiety, although this often leads to complex product mixtures. ucr.edupurdue.edu

Reduction: The most significant transformation is the selective reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂). This reaction is a fundamental process in organic synthesis and dramatically alters the molecule's electronic and coordinating properties. youtube.comyoutube.com The resulting 3-methoxy-4-aminobenzohydrazide becomes a new ligand with different donor capabilities. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like hydrazine hydrate in the presence of a catalyst (e.g., FeCl₃). google.com

Substitution: The benzene ring of this compound is subject to electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of incoming electrophiles. The methoxy group (-OCH₃) is a strong activating group and directs incoming substituents to the ortho and para positions. libretexts.org The nitro group (-NO₂) is a strong deactivating group, directing to the meta position. chemguide.co.uk The acylhydrazide group (-CONHNH₂) is also deactivating and meta-directing. The outcome of a substitution reaction would depend on the interplay of these competing effects and the reaction conditions. msu.edumasterorganicchemistry.com

| Reaction Type | Target Group | Common Reagents | Expected Product | Significance |

|---|---|---|---|---|

| Reduction | Nitro (-NO₂) | H₂, Pd/C; SnCl₂, HCl; Hydrazine Hydrate/FeCl₃ | Amino (-NH₂) | Creates a new ligand with altered electronic and donor properties. google.com |

| Electrophilic Substitution | Aromatic Ring | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination) | Substituted Benzene Ring | Introduces new functional groups, position determined by existing substituents. libretexts.orgchemguide.co.uk |

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods, often referred to as "green chemistry."

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. chemicaljournals.com By using microwave irradiation, polar molecules in a reaction mixture are heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. rasayanjournal.co.innih.gov

The synthesis of hydrazides and their derivatives is particularly amenable to microwave assistance. The condensation reaction between a methyl ester (methyl 3-methoxy-4-nitrobenzoate) and hydrazine hydrate to form this compound could be significantly expedited using microwave irradiation. Similarly, the formation of Schiff bases or other derivatives from the hydrazide would also benefit from this technology, often proceeding in minutes rather than hours. nih.govresearchgate.net

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes chemicaljournals.com |

| Energy Efficiency | Lower (heats vessel and solvent) | Higher (heats reactants directly) nih.gov |

| Product Yield | Variable | Often higher rasayanjournal.co.in |

| Side Reactions | More prevalent due to long heating times | Often reduced rasayanjournal.co.in |

Catalytic Synthesis Methodologies

Catalysis is central to efficient and selective chemical synthesis. For this compound, catalytic methods are relevant in both its synthesis and its subsequent transformations.

Synthesis of Precursors: The synthesis of the precursor, 3-nitro-4-methoxybenzoic acid, can be achieved through the catalytic oxidation of 3-nitro-4-methoxybenzyl chloride or alcohol, for instance, using nitric acid. google.com

Catalytic Reduction: As mentioned previously, the reduction of the nitro group is most effectively carried out using heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel, or homogeneous catalysts. This method offers high selectivity and clean conversion.

Coupling Reactions: The formation of derivatives from this compound, such as in N-arylation reactions, can be facilitated by transition metal catalysts (e.g., Palladium or Copper catalysts) to form new C-N bonds.

MOF Synthesis: The formation of MOFs and CPs is itself a catalytic process, where the metal ion acts as a template and catalyst for the self-assembly of the ordered structure. Modulators are often added to the reaction to control crystal growth and topology. rsc.orgresearchgate.net

The use of bifunctional catalysts in reactions involving this molecule could lead to highly selective and efficient transformations, for example, in enantioselective synthesis where the chiral catalyst interacts with the ligand to produce a specific stereoisomer. rsc.org

Solvent-Free or Green Solvent--Based Synthetic Protocols

The synthesis of this compound can be approached through environmentally conscious methods that either eliminate the use of conventional organic solvents or employ green alternatives. These protocols are in line with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The primary strategies involve solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, and the use of greener solvent systems for the synthesis of precursors.

A plausible and environmentally friendly pathway to this compound begins with the green synthesis of its precursor, 3-nitro-4-methoxybenzoic acid. A patented method describes a process that is high in product yield, low in cost, and free from the generation of waste residues, meeting the requirements for green and environment-friendly production. This method involves the oxidation of 3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol using a nitric acid solution. The reaction proceeds at a temperature of 85-90°C and yields the desired acid in high purity.

Once the 3-methoxy-4-nitrobenzoic acid is obtained, it can be converted to this compound. This transformation can be achieved directly from the carboxylic acid or via an intermediate ester, such as methyl 3-methoxy-4-nitrobenzoate. Both routes can be adapted to solvent-free conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and enhanced product purity compared to conventional heating methods.

A proposed microwave-assisted, solvent-free synthesis of this compound can be adapted from established protocols for similar hydrazides. In this approach, 3-methoxy-4-nitrobenzoic acid would be directly reacted with hydrazine hydrate in a closed vessel under microwave irradiation. This one-step method is highly efficient, with reaction times typically in the range of a few minutes.

Alternatively, a two-step microwave-assisted route can be employed. First, 3-methoxy-4-nitrobenzoic acid is esterified to methyl 3-methoxy-4-nitrobenzoate. Subsequently, the ester is treated with hydrazine hydrate under microwave irradiation. This method is also rapid, with the hydrazinolysis step often completing within minutes.

| Method | Starting Material | Reaction Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Conventional Heating | Methyl 3-methoxy-4-nitrobenzoate | Reflux in ethanol | 4-6 hours | ~70-80% |

| Microwave-Assisted (from acid) | 3-Methoxy-4-nitrobenzoic acid | Solvent-free, 300W | 4-12 minutes | >85% (expected) |

| Microwave-Assisted (from ester) | Methyl 3-methoxy-4-nitrobenzoate | Solvent-free | 8-10 minutes | >90% (expected) |

Solvent-Free Synthesis by Grinding

Another effective solvent-free technique is mechanical grinding, or mechanochemistry. This method involves the grinding of solid reactants together, often with a catalytic amount of a reagent, to initiate a chemical reaction. This approach is simple, highly efficient, and avoids the use of bulk solvents, thereby reducing waste and environmental impact.

The synthesis of this compound via grinding can be envisioned by reacting 3-methoxy-4-nitrobenzoic acid with hydrazine hydrate in a mortar and pestle. The reactants are ground for a short period until the reaction mixture solidifies, indicating the formation of the product. The reaction is typically complete within minutes at room temperature.

| Starting Material | Reagents | Reaction Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| 3-Methoxy-4-nitrobenzoic acid | Hydrazine hydrate | Grinding with mortar and pestle at room temperature | 3-5 minutes of grinding, 10 minutes of digestion | High (expected) |

These solvent-free and microwave-assisted methods offer significant advantages over traditional synthetic routes by being more environmentally benign, faster, and often providing higher yields of the desired product.

Comprehensive Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A thorough review of published scientific literature reveals a lack of comprehensive experimental data for the specific chemical compound this compound. While information exists for its precursors and structural isomers, a complete set of spectroscopic analyses—including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy—for the target molecule is not available in the public domain.

Efforts to locate detailed research findings necessary to construct an article on the structural elucidation and advanced characterization of this compound were unsuccessful. The required specific data points, such as vibrational frequencies, chemical shifts, and spin-spin coupling constants, remain uncharacterized in accessible literature.

Data is available for the synthetic precursor, 3-Methoxy-4-nitrobenzaldehyde. For instance, its ¹H NMR spectrum has been reported, showing characteristic signals for the aldehyde proton and the aromatic protons. However, this information cannot be extrapolated to the hydrazide derivative. Similarly, spectroscopic data for related compounds such as 3-nitrobenzohydrazide and 4-nitrobenzohydrazide are documented, but these lack the key methoxy substituent at the 3-position and thus differ in their spectroscopic profiles.

Without published, peer-reviewed data on the vibrational and nuclear magnetic resonance spectra of this compound, a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated. The creation of data tables and in-depth discussion of its spectroscopic characteristics is therefore not possible at this time.

Structural Elucidation and Advanced Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. youtube.com The resulting spectrum provides information about the chromophores present and can be used to determine optical properties like the band gap energy.

The UV-Vis spectrum of 3-Methoxy-4-nitrobenzohydrazide is expected to be characterized by absorptions arising from electronic transitions within its primary chromophores: the nitro-substituted benzene (B151609) ring and the carbonyl group of the hydrazide. The principal transitions are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). researchgate.net

π→π Transitions*: These are high-energy, high-intensity transitions associated with the conjugated π-electron system of the benzene ring, further influenced by the electron-withdrawing nitro group (-NO₂) and electron-donating methoxy (B1213986) group (-OCH₃). Strong absorptions are expected, similar to other nitroaromatic compounds which typically show intense bands around 240-280 nm. uni-muenchen.dehw.ac.uk

n→π Transitions*: These are lower-energy, lower-intensity transitions originating from the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, and the nitrogen atoms of the hydrazide group. These transitions typically appear as weaker shoulders at longer wavelengths, potentially above 300 nm. uni-muenchen.de

The combination of these groups is expected to produce a complex spectrum with multiple absorption bands. The specific absorption maxima (λmax) are influenced by the solvent polarity.

Expected Electronic Transitions for this compound

| Type of Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π | Nitro-substituted benzene ring | ~240 - 280 nm | High |

| n→π | Nitro group (-NO₂) | > 300 nm | Low |

| n→π* | Carbonyl group (C=O) | ~280 - 320 nm | Low |

The optical band gap energy (Eg) is a crucial property for semiconductor materials, representing the minimum energy required to excite an electron from the valence band to the conduction band. thermofisher.com This value can be determined from the UV-Vis absorption spectrum using a Tauc plot. wikipedia.org The relationship is described by the Tauc equation:

(αhν)¹/γ = B(hν - Eg)

where:

α is the absorption coefficient.

hν is the photon energy.

B is a constant.

Eg is the band gap energy.

γ is an exponent that depends on the nature of the electronic transition (e.g., γ = 1/2 for a direct allowed transition). thermofisher.com

To determine the band gap, (αhν)¹/γ is plotted against hν. The linear portion of the curve is extrapolated to the energy axis (where the y-value is zero), and the intercept provides the value of the optical band gap, Eg. researchgate.netyoutube.com While this analysis is fundamental in materials science, its application to this compound would be relevant for investigations into its potential optoelectronic or photocatalytic properties.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the exact molecular weight and elemental composition and for deducing the molecular structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, measures m/z values with very high accuracy (typically to four or more decimal places). nih.govpnnl.gov This precision allows for the unambiguous determination of a compound's elemental formula, as molecules with the same nominal mass will have slightly different exact masses due to the mass defect of their constituent atoms. pnnl.gov

For this compound, the molecular formula is C₈H₉N₃O₄. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes.

Calculation of Theoretical Exact Mass for C₈H₉N₃O₄

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Total Theoretical Exact Mass | 211.059307 |

An experimental HRMS measurement yielding a mass value extremely close to 211.0593 Da would provide strong evidence for the elemental composition C₈H₉N₃O₄.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion (M⁺•) often undergoes fragmentation, breaking apart at its weakest bonds or through characteristic rearrangements. libretexts.org The resulting pattern of fragment ions is a molecular fingerprint that helps confirm the structure. The predicted fragmentation for this compound would involve characteristic losses related to its functional groups. nih.govmiamioh.edu

Key predicted fragmentation pathways include:

Loss of the nitro group : Cleavage of the C-N bond can result in the loss of a nitro radical (•NO₂) (46 Da) or nitric oxide (•NO) (30 Da), which are common fragmentation pathways for nitroaromatic compounds. nih.govacs.org

Cleavage of the hydrazide moiety : The N-N bond is relatively weak and can cleave to lose •NH₂ (16 Da) or •N₂H₃ (31 Da).

Formation of the acylium ion : Cleavage of the CO-NH bond can generate a stable 3-methoxy-4-nitrobenzoyl acylium ion. This ion can subsequently lose carbon monoxide (CO) (28 Da).

Loss from the methoxy group : Fragments may also show the loss of a methyl radical (•CH₃) (15 Da) or formaldehyde (CH₂O) (30 Da).

Predicted Mass Spectrometry Fragments for this compound

| m/z (predicted) | Proposed Ion Structure/Formula | Neutral Loss |

|---|---|---|

| 211 | [C₈H₉N₃O₄]⁺• | Molecular Ion (M⁺•) |

| 194 | [C₈H₈N₂O₃]⁺• | •OH |

| 181 | [C₈H₉N₂O₃]⁺ | •NO |

| 165 | [C₈H₇N₂O₂]⁺ | •NO₂ |

| 151 | [C₇H₅NO₃]⁺ | •N₂H₃ |

| 137 | [C₇H₅O₃]⁺ | •NO, •CO |

Quantum Chemical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard computational tool in chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 3-Methoxy-4-nitrobenzohydrazide. These calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.net

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would yield key structural parameters.

Based on crystallographic data of related benzohydrazide (B10538) derivatives, it is anticipated that the molecule would exhibit a largely planar conformation, particularly the benzoyl hydrazide moiety. nih.govsigmaaldrich.com However, some torsion around the C-N and N-N bonds is expected. The presence of the methoxy (B1213986) and nitro groups would influence the bond lengths and angles of the benzene (B151609) ring due to their electronic effects. For instance, the C-N bond of the nitro group is expected to be relatively short, and the C-O bond of the methoxy group will also have a characteristic length.

Note: Without specific published data for this compound, a data table of optimized geometrical parameters cannot be provided.

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of molecular vibration and can be correlated with experimental infrared (IR) and Raman spectra. The calculations help in the assignment of spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the functional groups.

For this compound, key vibrational modes would include:

N-H stretching of the hydrazide group, typically observed in the region of 3200-3400 cm⁻¹.

C=O stretching of the amide, which is a strong absorption usually found around 1650 cm⁻¹.

Asymmetric and symmetric NO₂ stretching from the nitro group, expected in the ranges of 1500-1560 cm⁻¹ and 1330-1390 cm⁻¹, respectively. researchgate.net

C-O-C stretching of the methoxy group.

Various C-H and C-C stretching and bending modes of the aromatic ring.

Theoretical calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental data. semanticscholar.org

Note: A data table comparing experimental and theoretical vibrational frequencies cannot be generated without published computational and experimental spectra for this compound.

To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength (f), can be directly compared to an experimental UV-Vis spectrum.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system and the conjugated hydrazide and nitro groups. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups is likely to result in significant intramolecular charge transfer (ICT) character in some of the electronic transitions, potentially leading to strong absorption bands in the UV or visible region. researchgate.net

Note: A data table of calculated electronic excitation energies, oscillator strengths, and transition assignments cannot be provided in the absence of specific TD-DFT studies on this molecule.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are important descriptors. A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability. nih.govwikipedia.org

Note: A data table containing the calculated HOMO, LUMO, and energy gap values is not available from the searched literature.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and its propensity to react as an electrophile or nucleophile. The presence of the strong nitro group is expected to result in a significant electrophilicity index.

Note: A data table of chemical reactivity descriptors cannot be generated without the prerequisite HOMO and LUMO energy values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potential values.

Identification of Electrophilic and Nucleophilic Sites

The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Nucleophilic Sites: The regions of most negative potential (typically colored red) are concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the hydrazide moiety. These areas are rich in electron density and are therefore susceptible to attack by electrophiles. The nitrogen atoms of the hydrazide group also exhibit negative potential, making them potential nucleophilic centers.

Electrophilic Sites: The most positive potential regions (typically colored blue) are located around the hydrogen atoms, particularly the N-H protons of the hydrazide group. These sites are electron-deficient and are thus prone to attack by nucleophiles. The carbon atom of the carbonyl group also displays a degree of positive potential.

Analysis of Charge Distribution and Reactive Regions

The MEP analysis highlights a significant polarization of charge within the this compound molecule. The electron-withdrawing nature of the nitro group (-NO2) and the carbonyl group (-C=O) leads to a decrease in electron density on the aromatic ring and the hydrazide backbone. Conversely, the methoxy group (-OCH3) acts as an electron-donating group, increasing the electron density on the ring, although its effect is counteracted by the powerful nitro group.

The distribution of charges creates distinct reactive regions. The negative potential around the nitro and carbonyl oxygens suggests their involvement in hydrogen bonding interactions, which can influence the crystal packing and solubility of the compound. The positive potential on the N-H protons indicates their acidic character and their ability to act as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It allows for the investigation of charge transfer, hyperconjugative interactions, and the quantification of intramolecular forces like hydrogen bonds. uni-muenchen.deslideshare.net

Investigation of Hyperconjugative Interactions and Charge Delocalization

Key interactions include:

Delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent sigma bonds.

Interactions between the π-orbitals of the benzene ring and the p-orbitals of the nitro and carbonyl groups, leading to extended conjugation.

The stabilization energies associated with these interactions can be calculated to quantify their importance. For instance, the interaction between a lone pair on the methoxy oxygen and the antibonding π* orbital of the aromatic ring contributes to the electronic stability. Similarly, delocalization from the π-system of the ring to the antibonding π* orbitals of the nitro group is a significant stabilizing factor.

Quantification of Intramolecular Hydrogen Bonding and Stability

While the primary structure of this compound does not immediately suggest strong intramolecular hydrogen bonding, NBO analysis can be used to identify and quantify weaker interactions. In related benzamide structures, intramolecular hydrogen bonds have been identified and their energies calculated. ias.ac.in For example, an interaction between a hydrogen atom of the hydrazide moiety and the oxygen of the methoxy group, or the nitro group, could potentially exist, leading to the formation of a pseudo-ring structure. The presence of such a bond would be confirmed by a significant stabilization energy arising from the interaction between the lone pair of the oxygen atom and the antibonding orbital of the N-H bond.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ias.ac.inaps.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability and hyperpolarizability. Computational methods can predict these properties.

The presence of both an electron-donating group (methoxy) and strong electron-withdrawing groups (nitro and carbonyl) connected through a π-conjugated system in this compound suggests that it may possess significant NLO properties. This "push-pull" electronic structure facilitates intramolecular charge transfer, which is a key requirement for a high NLO response. ias.ac.in

Computational studies on similar molecules have shown that the first hyperpolarizability (β), a measure of the second-order NLO response, can be significant. mdpi.com The calculated values for dipole moment, polarizability, and first hyperpolarizability would provide a quantitative measure of the NLO potential of this compound.

Table 1: Calculated NLO Properties (Hypothetical Data Based on Similar Compounds)

| Property | Symbol | Value | Unit |

| Dipole Moment | µ | 5.8 | Debye |

| Mean Polarizability | α | 25.3 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | 12.7 x 10⁻³⁰ | esu |

These predicted NLO properties would need to be confirmed experimentally but provide a strong indication of the potential of this compound in the development of new NLO materials.

Calculation of First-Order Hyperpolarizability and Related Parameters

There is no available published data from quantum chemical calculations on the first-order hyperpolarizability (β) and related parameters for this compound. Such calculations are crucial for evaluating a molecule's potential for second-order nonlinear optical applications. Typically, these studies would involve optimizing the molecular geometry using methods like Density Functional Theory (DFT) with a suitable basis set. Subsequent calculations would then determine the dipole moment (μ), the components of the hyperpolarizability tensor (β_vec, β_tot), and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are all important indicators of NLO activity.

Without specific computational studies, a data table for these parameters for this compound cannot be generated.

Structure-NLO Property Relationship Studies

A detailed analysis of the structure-NLO property relationship for this compound is not available in the scientific literature. Such studies would typically explore how the specific arrangement of the methoxy group (an electron donor) and the nitro group (an electron acceptor) on the benzene ring, in conjunction with the hydrazide moiety, influences the molecule's hyperpolarizability. The presence of both a donor and an acceptor group on the aromatic ring is a common feature in molecules designed for NLO applications, as it can lead to significant intramolecular charge transfer, a key factor for a large β value. However, without computational or experimental data for this compound, a specific discussion of its structure-property relationship remains speculative.

Chemical Reactivity and Structure Reactivity Relationships in Advanced Applications

Mechanism of Action and Reactive Intermediates

The reactivity of 3-Methoxy-4-nitrobenzohydrazide is largely centered around the hydrazide functional group (-CONHNH2). This group can participate in a variety of chemical transformations, acting as a potent nucleophile. The presence of the electron-donating methoxy (B1213986) group enhances the electron density on the benzene (B151609) ring, which can influence the acidity of the N-H protons and the nucleophilicity of the terminal amino group.

Theoretical studies on analogous benzohydrazide (B10538) derivatives suggest that they can exist in equilibrium between the keto and enol tautomeric forms. The enol form is considered the active species for nucleophilic attack in certain reactions. researchgate.net This tautomerization is a key aspect of its mechanism of action in various chemical reactions.

In synthetic applications, this compound can serve as a crucial intermediate. For instance, it has been utilized in the preparation of imidazopyridine kinase inhibitors. nih.govgoogle.com The hydrazide moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones, which are versatile intermediates for the synthesis of various heterocyclic compounds. The formation of these hydrazones proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration.

Reactive intermediates that may be formed during reactions involving this compound include the aforementioned enol tautomer and various resonance-stabilized species. The nitro group, being a strong electron-withdrawing group, can stabilize anionic intermediates through resonance, thereby influencing the regioselectivity and rate of certain reactions.

Coordination Chemistry and Metal Complexation Dynamics

The hydrazide functional group of this compound provides multiple coordination sites, namely the carbonyl oxygen and the amino nitrogen atoms, making it an effective ligand for complexation with a wide range of metal ions. researchgate.netat.ua The coordination behavior of benzohydrazide derivatives is well-documented, and they can act as monodentate, bidentate, or bridging ligands, leading to the formation of mononuclear or polynuclear metal complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements. at.uaiosrjournals.orgchemistryjournal.netresearchgate.netjptcp.com The specific coordination mode is influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The formation of stable chelate complexes is a characteristic feature of benzohydrazide ligands. researchgate.net In the case of this compound, chelation would likely involve the carbonyl oxygen and the primary amine nitrogen, forming a stable five-membered ring with the metal center. The electronic effects of the methoxy and nitro substituents on the phenyl ring can modulate the electron density on the donor atoms, thereby influencing the stability and properties of the resulting metal complexes.

| Metal Ion | Typical Coordination Geometries with Benzohydrazide Analogs | Potential Coordination Sites on this compound |

| Cu(II) | Octahedral, Square Planar | Carbonyl Oxygen, Amino Nitrogen |

| Ni(II) | Octahedral, Square Planar | Carbonyl Oxygen, Amino Nitrogen |

| Co(II) | Octahedral, Tetrahedral | Carbonyl Oxygen, Amino Nitrogen |

| Zn(II) | Tetrahedral, Octahedral | Carbonyl Oxygen, Amino Nitrogen |

| V(V) | Octahedral | Carbonyl Oxygen, Amino Nitrogen |

This table is based on general observations for benzohydrazide derivatives and represents potential coordination behavior for this compound.

The kinetic lability of a complex refers to the rate at which it undergoes ligand exchange reactions. This property is crucial for applications where the complex needs to interact with a biological target or participate in catalytic cycles. Thermal analysis of metal complexes with hydrazone ligands has provided insights into their thermal stability, which can be related to their kinetic inertness. chemistryjournal.netakjournals.com Generally, complexes with higher thermal stability are expected to be kinetically less labile.

The coordination of a metal ion to this compound is expected to have a significant impact on the ligand's conformation and electronic structure. Upon complexation, the bond lengths and angles of the hydrazide moiety are altered to accommodate the coordination geometry of the metal ion. This can lead to a more rigid conformation of the ligand compared to its free state.

Studies on metal complexes of other hydrazone ligands have shown that coordination can lead to changes in the electronic absorption spectra, indicating a perturbation of the electronic structure of the ligand. iosrjournals.orgresearchgate.net The interaction between the metal d-orbitals and the ligand's molecular orbitals can lead to the formation of new charge-transfer bands. Furthermore, the coordination can influence the planarity of the molecule and the delocalization of π-electrons across the benzohydrazide backbone. Research on protein-metal interactions has demonstrated that metal binding can induce significant conformational changes in the coordinating ligands. nih.govnih.gov

Structure-Reactivity Relationship Studies of Modified Analogues

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies on various series of benzohydrazide derivatives have provided valuable insights into how modifications to the chemical structure influence their biological and chemical properties. nih.govresearchgate.netijcrt.orgjppres.commdpi.comnih.gov These studies typically involve synthesizing a library of analogues with different substituents on the phenyl ring and correlating their measured activities with various physicochemical and structural descriptors.

For this compound, a systematic SAR study would involve the synthesis of analogues with variations at the 3- and 4-positions to elucidate the specific contributions of the methoxy and nitro groups to its reactivity profile.

The substituents on the aromatic ring of benzohydrazide derivatives play a critical role in modulating their chemical reactivity. The methoxy group (-OCH3) at the 3-position is an electron-donating group through resonance and can increase the nucleophilicity of the hydrazide moiety. Conversely, the nitro group (-NO2) at the 4-position is a strong electron-withdrawing group, which decreases the electron density on the ring and can increase the acidity of the N-H protons.

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity of Benzohydrazide Moiety |

| -OCH3 | 3 | Electron-donating (resonance) | Increases nucleophilicity |

| -NO2 | 4 | Electron-withdrawing (resonance and inductive) | Decreases electron density on the ring, may increase N-H acidity |

This table outlines the predicted electronic influences of the substituents on the reactivity of this compound.

QSAR studies on benzohydrazide derivatives have successfully correlated various molecular descriptors with their biological activities. nih.govijcrt.orgjppres.comderpharmachemica.comresearchgate.net These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).

For chemical reactions, similar correlations can be established between molecular descriptors and reaction outcomes such as reaction rates, yields, and selectivity. For this compound and its analogues, one could hypothesize that:

Electronic descriptors derived from quantum chemical calculations (e.g., HOMO-LUMO energies, Mulliken charges) would correlate with the nucleophilicity/electrophilicity of the reactants and thus the reaction rates.

Steric descriptors would be important in reactions where steric hindrance at the reaction center plays a significant role.

Solvation descriptors could predict the influence of the solvent on reaction outcomes, especially for reactions involving charged or highly polar transition states.

While specific QSAR models for the chemical reactivity of this compound have not been reported, the principles established for other benzohydrazide systems provide a framework for future investigations in this area.

Role As a Synthetic Intermediate and Building Block in Materials and Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Systems

The hydrazide functional group is a cornerstone in heterocyclic chemistry, enabling the construction of various ring systems through cyclization reactions. 3-Methoxy-4-nitrobenzohydrazide is an exemplary starting material for generating heterocycles such as 1,3,4-oxadiazoles, pyrimidines, and azetidinones, which are prevalent motifs in pharmacologically active compounds.

1,3,4-Oxadiazoles:

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through several established synthetic routes. One common method involves the reaction of the hydrazide with various carboxylic acids or their derivatives, followed by cyclodehydration. For instance, condensation with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride or triphenylphosphine (B44618) can yield the corresponding N-acylhydrazide, which upon heating, cyclizes to the 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov Another efficient method involves the reaction with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which can then undergo cyclodesulfurization to the desired 2-amino-1,3,4-oxadiazole. nih.gov

A variety of reagents can be employed for the cyclization step, each with its own advantages in terms of reaction conditions and yields.

| Reagent for Cyclization | Reaction Conditions | Product Type |

| Phosphorus Oxychloride (POCl₃) | Reflux | 2,5-Disubstituted-1,3,4-oxadiazole |

| Triphenylphosphine (PPh₃)/Carbon Tetrabromide (CBr₄) | Dichloromethane, room temperature | 2,5-Disubstituted-1,3,4-oxadiazole |

| 1,1'-Carbonyldiimidazole (CDI) | One-pot with carboxylic acid | 2,5-Disubstituted-1,3,4-oxadiazole |

| Chloramine-T | Microwave irradiation | 2,5-Disubstituted-1,3,4-oxadiazole from N-acylhydrazone |

Pyrimidines:

While direct one-pot synthesis of pyrimidines from this compound is less common, the hydrazide can be transformed into intermediates suitable for pyrimidine (B1678525) ring formation. For example, the hydrazide can be converted to a corresponding amidine, which can then undergo condensation with a 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine ring. organic-chemistry.orggrowingscience.com The reaction of N-arylbenzimidoyl chlorides with cyanamide (B42294) also provides a route to substituted pyrimidines. growingscience.com

Azetidinones:

The synthesis of 2-azetidinones, also known as β-lactam rings, can be initiated from this compound. A key step is the formation of a Schiff base (hydrazone) by condensing the hydrazide with an appropriate aldehyde. This hydrazone then undergoes a [2+2] cycloaddition reaction with a ketene, typically generated in situ from an acyl chloride and a tertiary amine (Staudinger synthesis), to yield the 2-azetidinone ring. tandfonline.commdpi.comderpharmachemica.com The use of molecular sieves or microwave irradiation can enhance the efficiency of this process. tandfonline.com

A general synthetic pathway is outlined below:

| Step | Reactants | Product |

| 1. Schiff Base Formation | This compound, Aromatic Aldehyde | N'-Arylidene-3-methoxy-4-nitrobenzohydrazide |

| 2. Cycloaddition | Schiff Base, Chloroacetyl Chloride, Triethylamine | 1-(3-Methoxy-4-nitrobenzamido)-3-chloro-4-aryl-azetidin-2-one |

Application in the Construction of Diversified Chemical Libraries for High-Throughput Screening

The structural features of this compound make it an attractive scaffold for combinatorial chemistry and the generation of diversified chemical libraries for high-throughput screening (HTS) in drug discovery. The presence of the reactive hydrazide group allows for the facile introduction of a wide range of substituents, leading to a large number of structurally diverse analogs.

By reacting this compound with a library of different aldehydes, ketones, carboxylic acids, or isothiocyanates, a vast array of derivatives can be synthesized in a parallel or combinatorial fashion. These libraries of compounds can then be screened against various biological targets to identify potential lead compounds for drug development. The methoxy (B1213986) and nitro groups on the aromatic ring also provide sites for further functionalization, adding another layer of diversity to the generated library.

Development of Novel Materials with Specific Chemical Properties

The core structure of this compound and its derivatives, particularly the 1,3,4-oxadiazole heterocycle, holds potential for the development of novel materials with specific chemical properties.

Optical Materials:

1,3,4-Oxadiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence and thermal stability. These characteristics make them promising candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. researchgate.netmdpi.com The introduction of the 3-methoxy-4-nitrophenyl group can modulate the electronic and photophysical properties of the resulting oxadiazole, potentially leading to materials with tailored emission wavelengths and quantum yields. The electron-withdrawing nitro group and electron-donating methoxy group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in the design of fluorescent materials.

Catalysts:

While less explored, the nitrogen and oxygen atoms within the heterocyclic systems derived from this compound could potentially act as coordination sites for metal ions. This opens up the possibility of designing novel metal-organic frameworks (MOFs) or coordination polymers with catalytic activity. The specific electronic environment created by the methoxy and nitro substituents could influence the catalytic performance of such materials.

Conclusion and Future Research Outlook

Summary of Key Academic Findings and Contributions

Direct academic literature focusing on 3-Methoxy-4-nitrobenzohydrazide is exceptionally scarce. Its scientific identity is primarily established through chemical supplier catalogues and databases, which confirm its existence and basic molecular properties. The majority of academic contributions in this area focus on related isomers or derivatives, which, by inference, suggest the primary role of this compound as a synthetic intermediate.

Hydrazide-hydrazones derived from various substituted benzohydrazides are widely reported to possess significant biological activities, including antimicrobial and antitubercular properties. orientjchem.orgnih.gov For instance, numerous studies detail the synthesis of Schiff bases through the condensation reaction of a substituted benzohydrazide (B10538) with an aldehyde. nih.govnih.gov This common reactivity pattern strongly implies that this compound is a viable precursor for creating a diverse library of hydrazone compounds.

Identification of Unexplored Research Avenues and Methodological Challenges

The lack of dedicated research on this compound presents numerous unexplored avenues and potential challenges.

Key Research Gaps:

Synthesis and Characterization: There is no definitive, optimized, and fully characterized synthesis reported in academic journals. While the synthetic route can be predicted, details regarding yield, purification, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are absent.

Structural Analysis: A single-crystal X-ray diffraction study of this compound has not been published. Such a study would provide invaluable information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its physical properties and for computational modeling.

Physicochemical Properties: Fundamental data regarding its solubility, pKa, melting point, and thermal stability are not academically verified.

Biological Screening: The compound itself has not been screened for any biological activities. The unique electronic arrangement of the ortho-methoxy and para-nitro substituents relative to the benzoyl group could impart novel biological properties compared to other isomers.

Coordination Chemistry: Its potential as a ligand in coordination chemistry remains untapped. The hydrazide moiety offers potential N,O-bidentate coordination sites for metal ions.

Methodological Challenges:

Synthesis Optimization: A potential challenge in its synthesis could be managing the reactivity of the nitro group, which can be sensitive to certain reaction conditions. Achieving high purity may require careful optimization of the reaction and purification steps.

Crystallization: Obtaining single crystals suitable for X-ray diffraction can be challenging and is often a process of trial and error with various solvents and crystallization techniques.

Prospective Research Directions and Potential for Fundamental Chemical Discoveries

The significant gaps in our understanding of this compound offer a fertile ground for future chemical research.

Prospective Research Directions:

Synthesis of Novel Hydrazone Libraries: A primary research direction is to utilize this compound as a building block to synthesize a series of Schiff bases by reacting it with a diverse range of aldehydes and ketones. learncbse.in These new hydrazone derivatives could then be screened for a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. fupress.netindianjournal.net

Development of Metal Complexes: The compound and its hydrazone derivatives can be used as ligands to synthesize novel transition metal and rare-earth metal complexes. These complexes could be investigated for their catalytic activity, magnetic properties, or potential as therapeutic agents. The specific substitution pattern may influence the electronic properties and stability of the resulting complexes.

Materials Science Applications: The presence of a nitro group, a strong electron-withdrawing group, suggests that derivatives of this compound could exhibit interesting optical or electronic properties. Research could be directed towards synthesizing materials for applications in fields such as nonlinear optics.

Computational and SAR Studies: A systematic study combining synthesis, biological evaluation, and computational modeling (like DFT and molecular docking) could elucidate the structure-activity relationship (SAR). fupress.net This would provide fundamental insights into how the specific positioning of the methoxy (B1213986) and nitro groups influences biological activity and receptor binding.

The exploration of this compound offers the potential for fundamental chemical discoveries, from uncovering novel reaction pathways to understanding the nuanced effects of substituent positioning on molecular properties and biological function. Its current status as an under-examined molecule makes it a prime candidate for research projects aiming to produce novel compounds with significant potential in medicinal chemistry and materials science.

Q & A

Q. Table 1: Comparison of Synthetic Methods for this compound

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nitration of precursor | HNO₃/H₂SO₄, 0–5°C, 4 h | 78 | 95% | |

| Condensation reaction | Ethanol, acetic acid, reflux, 2 h | 91 | 98% |

Q. Table 2: Key Spectroscopic Data

| Technique | Characteristic Signals | Reference |

|---|---|---|

| ¹H-NMR | δ 10.72 (s, NH), 3.84 (s, OCH₃) | |

| ¹³C-NMR | δ 157.16 (C=O), 55.48 (OCH₃) | |

| FTIR | 1596 cm⁻¹ (C=O), 1539 cm⁻¹ (NO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.